REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].[CH2:13](O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 12 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
this is maintained for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
before removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with a N aqueous NaOH solution
|
Type
|
CUSTOM
|
Details
|
dried before evaporation of the solvent
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |